Cas no 920402-07-9 (N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3,4-dimethylbenzenesulfonamide)

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3,4-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a pyridazine core and a fluorophenyl substituent, offering potential utility in medicinal chemistry and pharmaceutical research. Its structural design combines a sulfonamide moiety with an ether-linked pyridazine, which may enhance binding affinity and selectivity in biological targets. The presence of the 4-fluorophenyl group could improve metabolic stability, while the 3,4-dimethylbenzenesulfonamide component may contribute to optimized pharmacokinetic properties. This compound is of interest for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined molecular architecture allows for precise structure-activity relationship studies.
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3,4-dimethylbenzenesulfonamide structure
920402-07-9 structure
Product Name:N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3,4-dimethylbenzenesulfonamide
CAS No:920402-07-9
MF:C20H20FN3O3S
MW:401.454506874084
CID:6621789
PubChem ID:41246397
Update Time:2025-08-05

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3,4-dimethylbenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3,4-dimethylbenzenesulfonamide
    • F2870-0232
    • AKOS024473510
    • VU0492339-1
    • N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethylbenzenesulfonamide
    • N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,4-dimethylbenzene-1-sulfonamide
    • 920402-07-9
    • Inchi: 1S/C20H20FN3O3S/c1-14-3-8-18(13-15(14)2)28(25,26)22-11-12-27-20-10-9-19(23-24-20)16-4-6-17(21)7-5-16/h3-10,13,22H,11-12H2,1-2H3
    • InChI Key: ZMHCCLRELGYOKF-UHFFFAOYSA-N
    • SMILES: C1(S(NCCOC2=NN=C(C3=CC=C(F)C=C3)C=C2)(=O)=O)=CC=C(C)C(C)=C1

Computed Properties

  • Exact Mass: 401.12094084g/mol
  • Monoisotopic Mass: 401.12094084g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 578
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 89.6Ų

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3,4-dimethylbenzenesulfonamide Pricemore >>

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Additional information on N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3,4-dimethylbenzenesulfonamide

Professional Introduction to N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3,4-dimethylbenzenesulfonamide (CAS No. 920402-07-9)

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3,4-dimethylbenzenesulfonamide, identified by its CAS number 920402-07-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural features of this molecule, particularly the presence of a pyridazine core and a fluorophenyl substituent, contribute to its unique chemical and pharmacological properties.

The pyridazine moiety is a heterocyclic aromatic ring system that has been widely studied for its potential in drug design. Its nitrogen atoms introduce polarity and reactivity, which can be exploited to enhance binding interactions with biological targets. In particular, the 3-position of the pyridazine ring in this compound is substituted with an ethoxy group, which further modulates its pharmacokinetic and pharmacodynamic profiles. This modification is crucial in optimizing the compound's solubility, bioavailability, and metabolic stability.

The 4-fluorophenyl group is another key structural element that significantly influences the compound's biological activity. Fluorine atoms are known to enhance metabolic stability and binding affinity by participating in hydrophobic interactions and electronic effects. The presence of this substituent in the aromatic ring of the pyridazine core likely contributes to the compound's ability to interact effectively with biological targets, such as enzymes and receptors.

The sulfonamide group at the 3,4-dimethylbenzene ring further enhances the compound's pharmacological properties. Sulfonamides are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific positioning of the sulfonamide group in this molecule likely plays a critical role in modulating its interaction with biological targets, thereby influencing its overall efficacy.

In recent years, there has been a growing interest in developing novel therapeutic agents based on heterocyclic compounds. The combination of a pyridazine core with other functional groups has shown great promise in various therapeutic areas. For instance, studies have demonstrated that pyridazine derivatives can exhibit inhibitory effects on certain enzymes involved in cancer progression. The ethoxy group attached to the pyridazine ring in this compound may also contribute to its ability to interfere with key enzymatic pathways.

The 3,4-dimethylbenzene sulfonamide moiety is particularly noteworthy for its potential role in drug development. This structural feature has been observed in several bioactive molecules that have entered clinical trials. The dimethyl substitution on the benzene ring likely enhances the compound's lipophilicity, which is an important factor in drug absorption and distribution within the body. Additionally, the sulfonamide group can participate in hydrogen bonding interactions with biological targets, further stabilizing the binding affinity.

Recent research has highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The incorporation of fluorine atoms into drug molecules can lead to improved pharmacokinetic properties and enhanced therapeutic efficacy. In the case of N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3,4-dimethylbenzenesulfonamide, the fluorophenyl group is expected to contribute to these desirable properties by enhancing metabolic stability and binding affinity.

The synthesis and characterization of this compound have been subjects of considerable interest among researchers. Advanced synthetic methodologies have been employed to construct the complex framework of this molecule while maintaining high purity and yield. Techniques such as multi-step organic synthesis, including cross-coupling reactions and nucleophilic substitutions, have been crucial in achieving this goal.

The biological evaluation of N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3,4-dimethylbenzenesulfonamide has revealed promising activities against various disease targets. Preclinical studies have indicated that this compound may exhibit inhibitory effects on enzymes involved in cancer cell proliferation and inflammation. These findings suggest that it could be a valuable candidate for further development into a therapeutic agent.

The structural optimization of this molecule remains an ongoing area of research. By modifying various functional groups and substituents, researchers aim to enhance its potency, selectivity, and pharmacokinetic properties. Computational modeling techniques have also been employed to predict how different structural modifications will affect the compound's biological activity.

In conclusion, N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3,4-dimethylbenzenesulfonamide(CAS No. 920402-07-9) is a structurally complex organic compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it a promising candidate for further research and development into novel therapeutic agents.

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